Xyloketal G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[(3R,3aR,9aR)-7-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone |
InChI |
InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)5-10-4-11(9(2)16)13(17)6-14(10)19-15/h4,6,8,12,17H,5,7H2,1-3H3/t8-,12+,15+/m0/s1 |
InChI Key |
BFLZUNPIROUVLO-IBRIGMFSSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=CC(=C(C=C3O2)O)C(=O)C)C |
Canonical SMILES |
CC1COC2(C1CC3=CC(=C(C=C3O2)O)C(=O)C)C |
Synonyms |
xyloketal G |
Origin of Product |
United States |
Discovery and Characterization of Xyloketal G
Isolation from Natural Sources
Xyloketal G was discovered as a novel metabolite produced by the mangrove fungus Xylaria sp. (strain No. 2508). researchgate.netbenthamopen.com This fungus was isolated from a mangrove habitat located on the coast of the South China Sea. nih.govresearchgate.net The isolation of this compound was part of a broader investigation into the chemical constituents of this specific fungal strain, which also led to the discovery of several other related xyloketal compounds. citycollegekolkata.orgnih.gov The production of this compound was achieved through the fermentation of the Xylaria sp. fungus in a suitable culture medium, followed by extraction of the mycelia and broth. researchgate.netresearchgate.net
Structure Elucidation
The chemical structure of this compound was determined through comprehensive analysis of its spectroscopic data. citycollegekolkata.orgresearchgate.net Key techniques employed in its structural elucidation included mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. citycollegekolkata.orgresearchgate.net High-resolution mass spectrometry was used to establish the molecular formula of the compound. nih.gov
Chemical Synthesis of Xyloketal G
As of early 2025, a specific total synthesis for Xyloketal G has not been widely reported in peer-reviewed scientific literature. While the broader xyloketal family, particularly compounds like Xyloketal A and B, has attracted significant attention from the synthetic chemistry community, leading to the development of various synthetic strategies for their core structures, the synthesis of this compound remains a less explored area. citycollegekolkata.orgresearchgate.net Research has focused more on the synthesis of other derivatives and analogs to explore their biological activities. acs.orgnih.gov
Chemical Synthesis Strategies for Xyloketal G and Analogues
Total Synthesis Approaches to the Xyloketal Core Structure
The synthesis of the complex, stereochemically rich core of Xyloketal G has been achieved through various innovative chemical transformations. Key strategies include metal-catalyzed cyclizations, sigmatropic rearrangements, and classical aromatic functionalization reactions.
A highly efficient and stereoselective approach to the xyloketal framework relies on gold catalysis. icp.ac.runih.gov This strategy employs a one-pot desilylation and gold-catalyzed cycloisomerization of an alkyne precursor that contains both a silyl-protected phenolic hydroxyl group and a free alcoholic hydroxyl group. icp.ac.rufigshare.com The power of gold catalysts lies in their ability to act as soft, carbophilic Lewis acids, effectively activating the carbon-carbon triple bond for nucleophilic attack by the intramolecular hydroxyl groups. icp.ac.rubeilstein-journals.org
The synthesis of a key precursor for racemic this compound begins with known aromatic aldehyde 26 . An aldol (B89426) reaction, followed by reduction, yields a diol intermediate as a single diastereomer. Subsequent demethylation, silyl (B83357) protection, and functional group manipulations lead to the crucial alkyne precursor 34 . The key transformation, termed "xyloketalization," involves treating this precursor with gold(III) chloride (AuCl₃) in methanol. This process smoothly facilitates the cycloisomerization to furnish the complete tetrahydrofuranobenzopyran ring system 36 in near-quantitative yield. icp.ac.ru This intermediate is a known precursor used in a previous synthesis of racemic this compound, thus completing a formal total synthesis. icp.ac.ru A notable advantage of this method is its high stereoselectivity, exclusively producing the thermodynamically more stable product with a cis-fused ring junction, a characteristic feature of the natural xyloketals. icp.ac.ru
An alternative strategy for the stereocontrolled synthesis of this compound utilizes the Johnson-Claisen rearrangement as a pivotal step. bioinfopublication.org This reaction, a variant of the Claisen rearrangement, converts an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. name-reaction.comwikipedia.orgtcichemicals.com The reaction proceeds through a concerted, intramolecular nih.govnih.gov-sigmatropic rearrangement of an in situ-formed ketene (B1206846) acetal (B89532) intermediate. name-reaction.comtcichemicals.com
In the context of this compound synthesis, a chromenol intermediate undergoes an orthoester Johnson-Claisen rearrangement, which is followed by an intramolecular cationic cyclization. This sequence effectively constructs the core structure with control over the stereochemistry. bioinfopublication.org The Johnson-Claisen rearrangement is particularly useful for establishing specific carbon-carbon bonds and transferring chirality, making it a valuable tool for constructing complex natural product scaffolds. bioinfopublication.orgname-reaction.com
A direct and potentially biomimetic approach to the xyloketal core involves an electrophilic aromatic substitution reaction. sfu.caacs.org This method was successfully employed to complete the total syntheses of several members of the xyloketal family, including this compound. sfu.ca The key transformation is a boron trifluoride diethyl etherate (BF₃·OEt₂)-promoted reaction between a phenol (B47542) and a dihydrofuran derivative. acs.orgnih.govacs.org
For the synthesis of this compound analogues, 2,4-dihydroxyacetophenone is used as the phenolic starting material, which reacts with 3-hydroxymethyl-2-methyl-4,5-dihydrofuran. acs.orgacs.org This acid-catalyzed process involves multiple individual reactions, including electrophilic aromatic substitution to form a new carbon-carbon bond, followed by subsequent intramolecular acetal formation to construct the bicyclic ketal system characteristic of the xyloketals. acs.orgacs.org This route has also been adapted for the synthesis of various demethyl analogues of this compound. sfu.canih.gov
Johnson-Claisen Rearrangement Applications in Xyloketal Synthesis
Stereoselective Synthesis of Xyloketal Scaffolds
A critical challenge in xyloketal synthesis is controlling the stereochemistry, particularly the cis disposition of the three contiguous stereogenic centers within the bicyclic acetal moiety. icp.ac.ruresearchgate.net The synthetic methods developed have addressed this challenge with high degrees of success.
The gold-catalyzed cycloisomerization is inherently stereoselective, providing only the cis-diastereomer without detectable amounts of the trans isomer. icp.ac.ru This selectivity is attributed to the reaction proceeding to the thermodynamically more stable product. icp.ac.ru Similarly, the Johnson-Claisen rearrangement approach is described as a stereocontrolled synthesis of this compound. bioinfopublication.org
Other strategies have also proven effective for stereocontrol. For the related Xyloketal D, a diastereoselective inverse electron demand Diels-Alder reaction between an ortho-quinone methide and a chiral dihydrofuran was used to confirm the absolute stereochemistry of the natural product. cdnsciencepub.com Across various synthetic approaches, it has been consistently observed that the condensation reactions leading to the xyloketal framework preferentially form the cis-fused ring system, which is the configuration found in the natural products. nih.govmdpi.com
Design and Preparation of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of natural products is a crucial step in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological profiles. nih.gov Several synthetic routes to the xyloketal core have been adapted to produce analogues of this compound.
Using the electrophilic aromatic substitution methodology, a series of demethyl analogues of this compound have been prepared by reacting various phenols with 3-hydroxymethyl-2-methyl-4,5-dihydrofuran. acs.orgnih.gov While many reported derivatization efforts have focused on the more abundant Xyloketal B, the chemical principles are broadly applicable. nih.govnih.govresearchgate.net These modifications often involve introducing new substituents onto the aromatic ring or altering the heterocyclic portions of the scaffold. nih.govnih.gov For instance, strategies have included expanding the tetrahydrofuran (B95107) ring to a tetrahydropyran (B127337) and adding various functional groups to the aromatic core to probe their effect on activity. nih.gov
The primary motivation for synthesizing this compound analogues is the rational design of new molecules with improved therapeutic potential. nih.govmdpi.com The parent natural products, while possessing interesting bioactivities, often exhibit only moderate potency or possess suboptimal physicochemical properties, such as poor water solubility. nih.govnih.gov
Rational design efforts aim to overcome these limitations. nih.govplos.org Structure-activity relationship studies on related xyloketals have indicated that substituents on the aromatic ring are key determinants of biological effect, particularly for antioxidant activity. nih.gov Therefore, synthetic chemists have focused on creating libraries of derivatives with diverse functionalities at these positions. The goal is to identify compounds with enhanced potency, better selectivity, and improved drug-like properties. nih.govnih.gov Understanding the structural and electronic features that govern the biological activity of the xyloketal scaffold allows for the targeted design of new derivatives with a higher probability of success. mdpi.com
Chemical Ecological Significance of Xyloketals
Role of Fungal Secondary Metabolites in Marine Ecosystems
Fungi are critical components of marine ecosystems, playing significant roles as decomposers, pathogens, and symbionts. researchgate.nettandfonline.comtandfonline.com In these roles, their production of secondary metabolites is a key factor in their ecological success. These compounds mediate a variety of interactions and functions that shape the marine microbial community and influence broader ecosystem processes. fungaldiversity.org
One of the primary roles of marine fungi is the decomposition of organic matter, particularly the tough, lignocellulosic materials from mangroves and other coastal plants. researchgate.nettandfonline.com Fungi from the genus Xylaria are recognized as cellulose-decomposing fungi, contributing significantly to nutrient cycling in their habitats. researchgate.net The production of extracellular enzymes for decomposition is a well-established function, but the secondary metabolites produced concurrently are thought to play a role in securing these resources by inhibiting competing microorganisms. fungaldiversity.orgnih.gov
Marine fungal secondary metabolites exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.govcore.ac.uk This chemical arsenal (B13267) allows fungi to defend their territory and resources from bacteria and other fungi, a critical advantage in the nutrient-limited and competitive marine environment. The adaptation of marine fungi to conditions of high salinity, varying pH, and high pressure may confer unique properties to their secondary metabolites compared to their terrestrial counterparts. nih.govfrontiersin.org For instance, some marine fungal metabolites are active against pathogenic microbes, suggesting a defensive role for the producing organism. nih.gov While broad bioactivity is reported for the Xylaria genus, the specific contribution of Xyloketal G to these defensive strategies is an area requiring further research.
Inter-organismal Interactions Mediated by Xyloketals
Chemicals produced by one organism that affect others are fundamental to chemical ecology, mediating interactions that can be beneficial, harmful, or neutral. nih.gov Secondary metabolites like the xyloketals are prime candidates for mediating such inter-organismal interactions, which can occur between different species (interspecific) or within the same species (intraspecific). nih.gov
The bioactivities reported for the xyloketal family suggest several potential ecological roles. For example, Xyloketal A, a related compound from the same fungus, has been shown to inhibit the enzyme acetylcholinesterase. worldscientific.comnih.gov While this activity is of interest for its potential therapeutic applications in neurological diseases, in an ecological context, it could serve as a defense mechanism against grazing invertebrates by disrupting their neuromuscular function. sfu.cacitycollegekolkata.org
Furthermore, various compounds from Xylaria species have demonstrated antibacterial and antifungal activities. mdpi.comnih.gov This suggests that xyloketals, including this compound, may function as allelochemicals, substances that influence the growth and survival of other organisms. By releasing these compounds into their immediate environment, Xylaria sp. could inhibit the growth of competing bacteria and fungi, thereby securing access to resources on the decaying mangrove seeds or wood they inhabit. researchgate.net While specific studies on the allelopathic properties of this compound are not yet available, the known bioactivities of its congeners provide a strong basis for inferring such a role. One study noted that compounds from Xylaria sp. possess antifungal and immunosuppressive activities, although the specific metabolites responsible were not identified. researchgate.net
The table below summarizes the reported biological activities of various xyloketals isolated from Xylaria sp., which may underpin their ecological interactions.
| Compound | Source Organism | Reported Bioactivity Relevant to Ecological Interactions |
| Xyloketal A | Xylaria sp. (No. 2508) | Acetylcholinesterase inhibition nih.gov |
| Xyloketal B | Xylaria sp. (No. 2508) | Antioxidant, potential cytoprotective effects researchgate.netresearchgate.net |
| Xyloketal C | Xylaria sp. (No. 2508) | Acetylcholinesterase inhibition citycollegekolkata.org |
| Xyloketal D | Xylaria sp. (No. 2508) | Acetylcholinesterase inhibition citycollegekolkata.org |
| Xyloketal F | Xylaria sp. (No. 2508) | L-calcium channel blocking activity sfu.ca |
| This compound | Xylaria sp. (No. 2508) | Novel metabolite, potential antifungal activity inferred from genus researchgate.net |
Evolutionary Implications of Xyloketal Production
The production of structurally complex and biologically active secondary metabolites like this compound is an energetically expensive process for an organism. Therefore, their existence implies a significant evolutionary advantage that justifies this metabolic investment. frontiersin.org The ability of marine fungi to thrive in diverse and challenging environments is linked to their genetic and biochemical adaptability, including the evolution of novel biosynthetic pathways. researchgate.netfrontiersin.org
The synthesis of xyloketals is thought to involve a biogenetic pathway that includes the condensation of phenolic compounds with other precursors. worldscientific.com The evolution of the enzymes and genetic pathways required for this synthesis likely conferred a selective advantage to Xylaria sp. in its ecological niche. This advantage could manifest in several ways:
Enhanced Competitive Fitness: By producing compounds that inhibit or kill competing microbes, the fungus can more effectively colonize and exploit substrates, ensuring its reproductive success. researchgate.net
Deterrence of Grazers: Metabolites that are toxic or disruptive to the nervous systems of small marine invertebrates that might feed on the fungus provide a powerful defense mechanism. citycollegekolkata.org
Adaptation to Environmental Stress: Some secondary metabolites have roles in protecting the organism from abiotic stressors such as UV radiation or oxidative stress. The antioxidant properties reported for Xyloketal B, for example, could help the fungus cope with reactive oxygen species generated in its environment. researchgate.netnih.gov
The structural diversity within the xyloketal family itself, with different analogues like A, B, D, and G being produced by the same fungal strain, suggests an evolutionary strategy of producing a "cocktail" of related compounds. worldscientific.comresearchgate.net This chemical diversity could provide a broader spectrum of activity against various competitors or predators, making it more difficult for other organisms to develop resistance. The specific structure of this compound, as a stereoisomer of Xyloketal D, points to subtle stereochemical variations being a potential driver of functional diversity and specificity in its ecological interactions. researchgate.net This chemical diversification represents an evolutionary refinement of the fungus's ability to interact with and survive in its complex marine habitat.
Future Research Directions and Unanswered Questions
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of Xyloketal G within the mangrove fungus Xylaria sp. (No. 2508) remains largely uncharacterized. While Xyloketals are known to be produced by this fungus, the specific enzymes and genetic machinery responsible for their assembly are yet to be identified. nih.govmdpi.com The isolation of new compounds related to xyloketal biosynthesis suggests the possibility of alternative or branching pathways in the formation of the core furan-fused-chromene structure. researchgate.net
Future research should prioritize the use of modern omics technologies to unravel this complex process. scribd.com A combination of genomics, proteomics, and metabolomics could identify the gene clusters encoding the biosynthetic enzymes. scribd.com Understanding these pathways is crucial, as it could enable the heterologous expression of these enzymes in more tractable host organisms, potentially leading to a more sustainable and scalable production of this compound and novel analogues. Further investigation into the biosynthetic routes will be critical for manipulating them for directed production. scribd.com
Development of Novel Asymmetric Synthetic Methodologies for Specific Stereoisomers
The total synthesis of this compound has been achieved; however, many reported syntheses result in racemic or stereoisomeric mixtures. researchgate.net While stereocontrolled methods have been developed, there is a significant opportunity to create more efficient and highly selective asymmetric syntheses to access specific, enantiomerically pure stereoisomers of this compound. bioinfopublication.org
Several promising strategies have been reported that could be refined for this purpose. A regio- and stereoselective total synthesis of this compound has been accomplished using a one-pot desilylation–gold-catalyzed cycloisomerization of alkynes. acs.org Another approach utilized an orthoester Johnson-Claisen rearrangement and an intramolecular cationic cyclization as key steps to achieve a stereocontrolled synthesis. bioinfopublication.org The development of novel catalytic asymmetric methods would be a significant step forward, allowing for the large-scale production of individual stereoisomers. citycollegekolkata.orgresearchgate.net This is critical for subsequent structure-activity relationship (SAR) studies, as different stereoisomers are likely to exhibit distinct biological activities.
| Synthetic Strategy | Key Reactions | Outcome | Reference |
| Gold-Catalyzed Cycloisomerization | One-pot desilylation, gold-catalyzed cycloisomerization | Regio- and stereoselective synthesis | acs.org |
| Claisen Rearrangement Approach | Orthoester Johnson-Claisen rearrangement, intramolecular cationic cyclization | Stereocontrolled synthesis | bioinfopublication.org |
| Lewis Acid Catalysis | Acetylation, isomerization, demethylation in presence of AlCl3 | One-pot reaction to furnish this compound | researchgate.net |
Comprehensive Characterization of Additional Cellular and Subcellular Targets
The precise molecular targets of this compound are not yet fully understood. Research on the broader xyloketal family, particularly the closely related Xyloketal B, provides a roadmap for future investigations. Xyloketals are known to exert their effects through mechanisms that include mitigating oxidative stress, modulating nitric oxide (NO) bioavailability, and regulating intracellular calcium (Ca2+) imbalance. nih.govmdpi.com
For instance, Xyloketal B has been shown to interact with a range of targets, suggesting that this compound may have a similarly complex pharmacology. Key areas for future investigation include:
Ion Channels: Xyloketal B exhibits L-type calcium channel-blocking activity. researchgate.net
Enzymes: The xyloketal class has been found to inhibit acetylcholinesterase (AChE). citycollegekolkata.org Xyloketal B also influences the activity of NADPH oxidase subunits and enzymes involved in lipid metabolism via the SREBP-1c pathway. researchgate.net
Signaling Pathways: Xyloketal B has been observed to modulate the Bcl-1/Bax ratio and downregulate the TLR4 receptor, both crucial in apoptosis. researchgate.net
A critical future direction is to systematically screen this compound against these and other potential targets to build a comprehensive profile of its mechanism of action.
Exploration of Xyloketals in Emerging Disease Models
The therapeutic potential of xyloketals has been explored in a variety of disease models, primarily focusing on Xyloketal B and other derivatives. researchgate.net These studies have shown promising activity in models of neurodegenerative diseases, epilepsy, and metabolic disorders, highlighting the need to specifically evaluate this compound in these and other emerging contexts. nih.govmdpi.comresearchgate.net
Given the neuroprotective and antioxidant properties reported for the xyloketal class, testing this compound in advanced preclinical models is a logical next step. researchgate.netmdpi.com
| Disease Model Area | Specific Model Example | Compound(s) Studied | Key Findings | Reference(s) |
| Neurodegeneration | MPP+-induced C. elegans model of Parkinson's Disease | Xyloketal B & Derivatives | Derivatives showed potent neuroprotective activity. | researchgate.netmdpi.com |
| Neonatal hypoxic-ischemic brain injury in mice | Xyloketal B | Reduced infarct volume and improved functional recovery. | researchgate.net | |
| Epilepsy | PTZ-induced hyperactivity in larval zebrafish | Xyloketal Derivatives | Attenuated seizure-like behavior. | researchgate.net |
| Metabolic Disease | Non-alcoholic fatty liver disease (NAFLD) model | Xyloketal B | Alleviated lipid accumulation. | nih.govmdpi.com |
| Oncology | Glioblastoma cell lines | Xyloketal B | Induced glioblastoma cell death. | nih.govmdpi.com |
Future research should focus on systematically evaluating this compound in these established models to determine its specific efficacy and potential advantages over other members of its class.
Advanced Computational Modeling for Xyloketal Design and Prediction
Computational chemistry offers powerful tools to accelerate research into this compound. While computational studies have been used to understand the stereochemical outcomes of synthetic reactions involving xyloketals, their application to this specific compound remains an open area for exploration. acs.org
Future computational work could focus on several key areas:
Target Prediction and Docking: Molecular docking simulations could be used to predict the binding affinity of this compound and its various stereoisomers to the potential biological targets identified for the xyloketal class, such as acetylcholinesterase and calcium channels. This can help prioritize experimental validation.
Quantitative Structure-Activity Relationship (QSAR): As more data on this compound derivatives become available, QSAR models can be developed to predict the biological activity of novel, unsynthesized analogues. This would enable the rational design of more potent and selective compounds.
Reaction Mechanism and Biosynthesis Modeling: Density functional theory (DFT) and other quantum mechanical methods can be employed to model the transition states of key synthetic steps, aiding in the optimization of asymmetric syntheses. acs.org These tools could also be used to model the proposed biosynthetic pathway, providing insights into the function of undiscovered enzymes.
By integrating advanced computational modeling with experimental work, researchers can significantly accelerate the pace of discovery and development related to this compound.
Q & A
Q. What are the established synthetic routes for Xyloketal G, and how can reproducibility be ensured?
this compound derivatives are typically synthesized via condensation reactions or Mannich reactions using precursors like xyloketal B acid. Key steps include:
- Electrophilic substitution with aromatic rings (e.g., phloroglucinol) to form the ketal backbone.
- Amine salt formation (e.g., diethylamine) to improve water solubility . Reproducibility requires strict adherence to stoichiometric ratios, reaction temperatures, and purification protocols (e.g., column chromatography). Detailed experimental sections in prior studies, such as those using BOP reagent and DIEA for amide bond formation, should be replicated .
Q. Which analytical techniques are critical for validating this compound’s structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are essential for resolving stereochemical ambiguities (e.g., cis/trans configurations of pyran and furan rings) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity.
- Chromatography : HPLC or TLC monitors reaction progress and isolates stereoisomers .
Advanced Research Questions
Q. How can contradictions in this compound’s bioactivity data across studies be systematically addressed?
- Statistical Validation : Use parametric tests (e.g., ANOVA, Student’s t-test) to compare datasets, ensuring normality via Shapiro–Wilk testing (p < 0.05 threshold) .
- Model Standardization : Differences in cell lines (e.g., HUVEC vs. neuronal models) or dosing protocols may explain discrepancies. Replicate experiments under identical conditions and report effect sizes .
- Meta-Analysis : Aggregate data from multiple studies using platforms like RevMan to identify trends or outliers .
Q. What methodologies resolve stereochemical complexities in this compound derivatives?
this compound’s stereoisomerism arises from cis/trans configurations at ring junctions (e.g., C-2/C-5 methyl groups). Strategies include:
- Dynamic NMR : Detects diastereomeric ratios (e.g., syn,anti vs. syn,syn configurations) through signal splitting .
- X-ray Crystallography : Provides definitive spatial arrangements but requires high-purity crystals.
- Computational Modeling : Density Functional Theory (DFT) predicts dominant stereoisomers based on thermodynamic stability .
Q. How should in vitro/in vivo experiments be designed to study this compound’s neuroprotective mechanisms?
- In Vitro : Use oxidative stress models (e.g., H2O2-induced SH-SY5Y cell injury) with ROS assays and apoptosis markers (e.g., caspase-3). Include positive controls (e.g., N-acetylcysteine) .
- In Vivo : Employ transgenic organisms (e.g., Caenorhabditis elegans for Huntington’s disease) to track mutant protein aggregation. Dose-response studies and behavioral assays (e.g., mobility tests) quantify efficacy .
- Mechanistic Probes : siRNA knockdown of targets like HO-1 or Nrf2 validates pathways .
Data Analysis and Validation
Q. What statistical frameworks are suitable for dose-response studies of this compound?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Multiplicity Adjustments : Use Bonferroni correction for pairwise comparisons in high-throughput screens .
Tables of Key Findings
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
